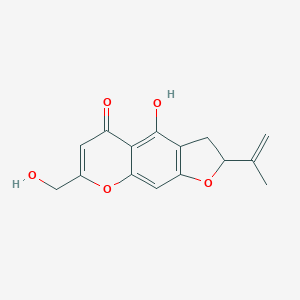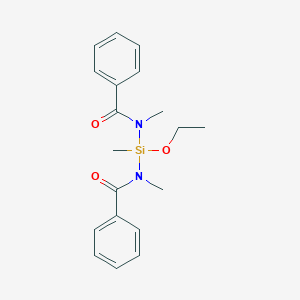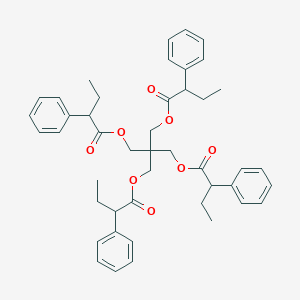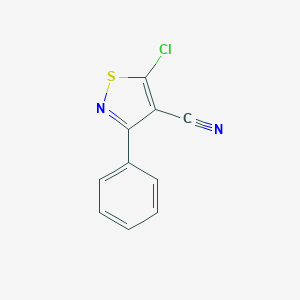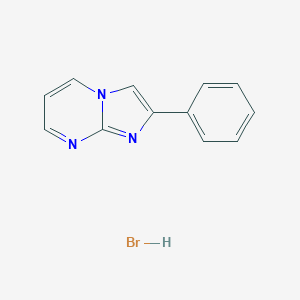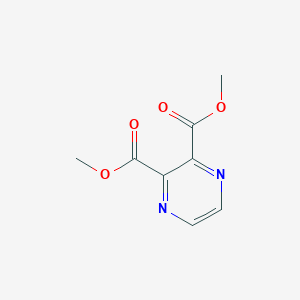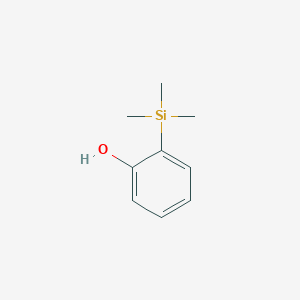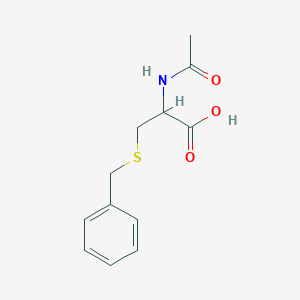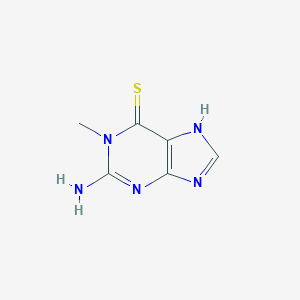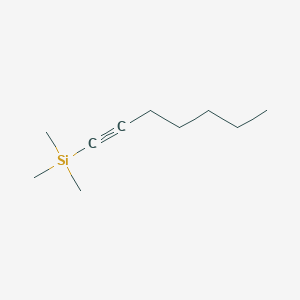
Hept-1-ynyl-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Hept-1-ynyl-trimethyl-silane consists of a heptyne (seven carbon alkyne) group attached to a trimethylsilane group .
Chemical Reactions Analysis
While specific chemical reactions involving Hept-1-ynyl-trimethyl-silane are not detailed in the retrieved papers, a related compound, Hept-1-yne, has been studied for its partial hydrogenation reaction over supported Pd and W catalysts .
Physical And Chemical Properties Analysis
Hept-1-ynyl-trimethyl-silane has a predicted density of 0.791±0.06 g/cm3, a boiling point of 176 °C, a flash point of 42°C, and a vapor pressure of 1.494mmHg at 25°C. Its refractive index is 1.4344 .
Aplicaciones Científicas De Investigación
Organosilane Adhesion Promoters
Organosilanes, including compounds similar to Hept-1-ynyl-trimethyl-silane, are widely utilized as adhesion promoters in various applications. They are especially relevant in the context of surface treatments and adhesives, where they enhance the bonding between dissimilar materials. For instance, in the dental field, silane coupling agents significantly improve the adhesion between resin composites and silica-based or silica-coated indirect restorative materials. These agents are crucial for ensuring durable bonding in the wet oral environment, although challenges remain regarding bond degradation over time (Matinlinna, Lung, & Tsoi, 2018; Matinlinna & Vallittu, 2007).
Surface Modification and Nanotechnology
Silane compounds are pivotal in the modification of surfaces at the nanoscale, particularly in enhancing the dispersion and stabilization of metal oxide nanoparticles. These modifications are essential in preventing aggregation, thereby maintaining the nanoparticles' functionality in various applications, including catalysis, drug delivery, and the development of polymer composites. The bifunctional nature of silane modifiers facilitates their bonding to metal oxide surfaces, significantly impacting the nanoparticles' stability and dispersibility (Ahangaran & Navarchian, 2020).
Wood Modification and Environmental Applications
The use of organo-silicon compounds, akin to Hept-1-ynyl-trimethyl-silane, extends to wood modification, demonstrating significant improvements in dimensional stability, durability, fire resistance, and hydrophobation of wood. Such treatments are recommended for applications where wood is exposed to outdoor conditions, highlighting the role of silicon-based systems in enhancing the performance and longevity of wood products (Mai & Militz, 2004).
Enhancement of Composite Materials
In the realm of composite materials, organosilanes serve as crucial components in improving the interfacial bonding between the matrix and the reinforcement, which directly influences the composite's overall performance. The modification of filler materials with silane coupling agents leads to composites with enhanced mechanical, thermal, and environmental resistance properties, demonstrating the versatility of silanes in material science and engineering (Ishida, 1984; Walker, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
hept-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUFOPEEQSBDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450004 |
Source


|
| Record name | Hept-1-ynyl-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-1-ynyl-trimethyl-silane | |
CAS RN |
15719-56-9 |
Source


|
| Record name | Hept-1-ynyl-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
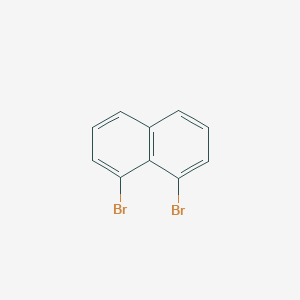
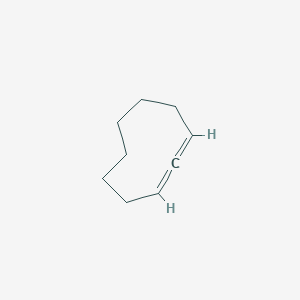
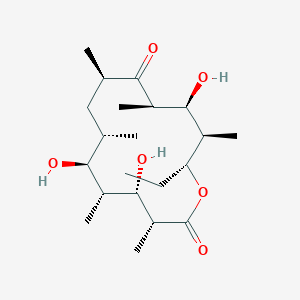
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)
